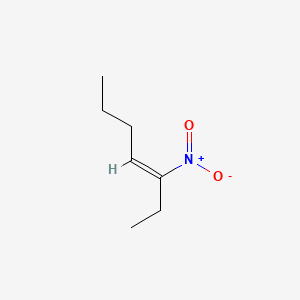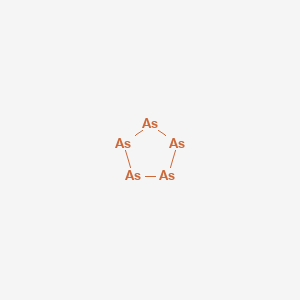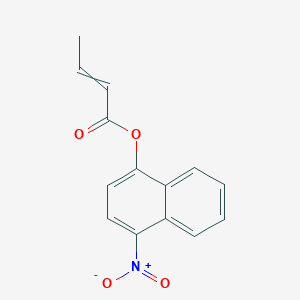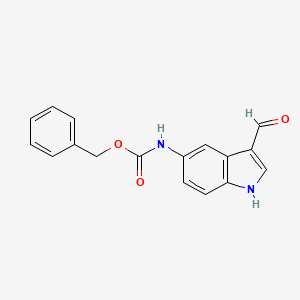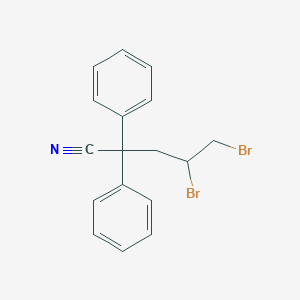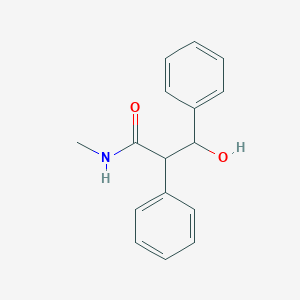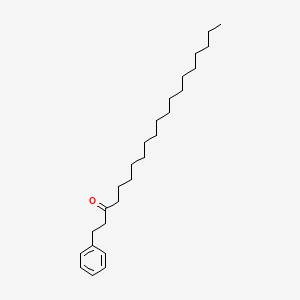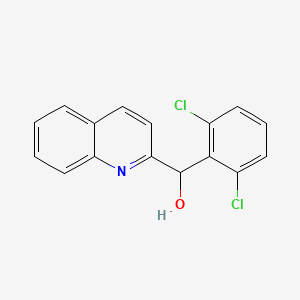
(2,6-Dichlorophenyl)-quinolin-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dichlorophenyl)-quinolin-2-ylmethanol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a quinoline ring attached to a methanol group, which is further substituted with a 2,6-dichlorophenyl group. The presence of both the quinoline and dichlorophenyl moieties contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichlorophenyl)-quinolin-2-ylmethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring, followed by the introduction of the 2,6-dichlorophenyl group. The final step involves the addition of the methanol group to the quinoline ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Dichlorophenyl)-quinolin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chlorine atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield quinoline-2-carboxylic acid, while substitution reactions can introduce various functional groups into the 2,6-dichlorophenyl moiety.
Wissenschaftliche Forschungsanwendungen
(2,6-Dichlorophenyl)-quinolin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2,6-Dichlorophenyl)-quinolin-2-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichlorophenylacetic acid: Shares the 2,6-dichlorophenyl group but differs in the presence of an acetic acid moiety instead of the quinoline ring.
2,6-Dichlorophenyl-cyanoxime: Contains the 2,6-dichlorophenyl group and an oxime functional group, showing different reactivity and applications.
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) that also contains the 2,6-dichlorophenyl group.
Uniqueness: (2,6-Dichlorophenyl)-quinolin-2-ylmethanol is unique due to the combination of the quinoline ring and the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5467-95-8 |
|---|---|
Molekularformel |
C16H11Cl2NO |
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
(2,6-dichlorophenyl)-quinolin-2-ylmethanol |
InChI |
InChI=1S/C16H11Cl2NO/c17-11-5-3-6-12(18)15(11)16(20)14-9-8-10-4-1-2-7-13(10)19-14/h1-9,16,20H |
InChI-Schlüssel |
XTVVYQXYQDRVPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C3=C(C=CC=C3Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


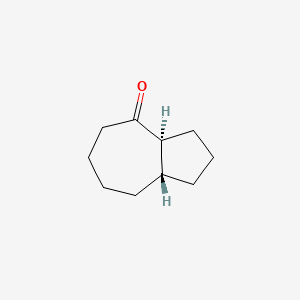
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
